Sulfogaiacol

Description

elastomer used as dental impression material; mixture of the potassium salt of 4- & 5-guaiacolsulfonic acid; RN given refers to parent cpd

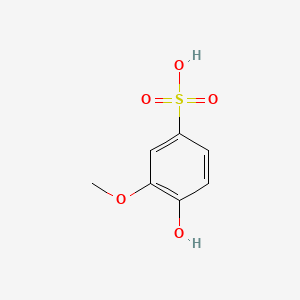

Structure

2D Structure

Properties

IUPAC Name |

4-hydroxy-3-methoxybenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O5S/c1-12-7-4-5(13(9,10)11)2-3-6(7)8/h2-4,8H,1H3,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDRCGSIKAHSALR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)S(=O)(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80991669 | |

| Record name | 4-Hydroxy-3-methoxybenzenesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80991669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7134-11-4, 1321-14-8 | |

| Record name | 4-Hydroxy-3-methoxybenzenesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7134-11-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfogaiacol [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007134114 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfogaiacol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15992 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4-Hydroxy-3-methoxybenzenesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80991669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sulfogaiacol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.922 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-hydroxy-3-methoxybenzenesulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.668 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SULFOGAIACOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6L00O0WHZR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Sulfogaiacol's Mechanism of Action in the Respiratory Epithelium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfogaiacol (potassium guaiacolsulfonate) is an expectorant commonly used to alleviate cough and chest congestion. While its precise molecular mechanisms are not extensively elucidated in the scientific literature, its action is understood to primarily involve the modulation of mucus properties within the respiratory epithelium, leading to improved mucociliary clearance. This technical guide synthesizes the available information on the proposed mechanisms of action of this compound, drawing parallels with related expectorants like guaifenesin where direct data is lacking. It provides an in-depth look at the potential effects on mucus rheology, ion transport, and inflammatory signaling, supplemented with detailed experimental protocols and conceptual diagrams to facilitate further research and drug development.

Introduction

The respiratory epithelium maintains a critical line of defense against inhaled pathogens and particulates through the coordinated action of ciliary beating and the secretion of a protective mucus layer. In various respiratory diseases, the overproduction of thick, viscous mucus impairs this mucociliary clearance, leading to airway obstruction, chronic cough, and an increased risk of infection. Expectorants like this compound aim to resolve this by thinning mucus and facilitating its removal. This guide explores the core mechanisms potentially underlying the therapeutic effects of this compound on the respiratory epithelium.

Proposed Mechanisms of Action

The primary proposed mechanism of action for this compound, as an expectorant, is the reduction of mucus viscosity and elasticity, which facilitates its transport by cilia.[1][2][3] While direct studies on this compound are limited, the mechanisms of the structurally related compound guaifenesin offer plausible insights. These include:

-

Stimulation of Vagal Afferents: It is hypothesized that this compound, similar to guaifenesin, may act by stimulating vagal afferent nerves in the gastric mucosa. This in turn is thought to trigger a gastropulmonary reflex, leading to increased hydration of airway mucus.[4]

-

Direct Effects on Respiratory Epithelium: There is also the possibility of a direct action on the airway epithelial cells, leading to a modification of mucus composition and properties.[5][6]

-

Mild Anesthetic Properties: this compound may possess mild local anesthetic properties, which could help soothe irritated mucous membranes in the respiratory tract.

Effects on Mucus Rheology and Ciliary Function

The efficacy of an expectorant is intrinsically linked to its ability to alter the viscoelastic properties of mucus, making it easier for the cilia to propel.

Mucus Viscoelasticity

The viscoelastic properties of mucus, determined by the concentrations of mucins like MUC5AC and MUC5B, are critical for effective mucociliary clearance.[7][8] While no direct quantitative data exists for this compound, studies on other mucoactive agents demonstrate their impact on mucus rheology.

Table 1: Effects of Mucoactive Agents on Mucus Viscoelasticity (Illustrative Data)

| Compound | Concentration | Model System | Change in Elastic Modulus (G') | Change in Viscous Modulus (G'') | Reference |

| N-Acetylcysteine | 10 mM | Human Sputum | ↓ | ↓ | [9][10][11] |

| Ambroxol | 10 µM | In vitro human airway cells | ↓ | ↓ | [7][12] |

| Guaifenesin | Clinically relevant | In vitro human airway cells | ↓ | ↓ | [13][14] |

| Hypertonic Saline | 7% | Human Sputum | ↓ | ↓ | [15][16][17][18] |

Note: This table presents illustrative data from related compounds to suggest the potential effects of this compound. Direct experimental data for this compound is needed for confirmation.

Ciliary Beat Frequency

Effective mucociliary clearance depends not only on mucus properties but also on the coordinated beating of cilia. The effect of expectorants on ciliary beat frequency (CBF) is an area of ongoing research, with some conflicting findings.

Table 2: Effects of Guaifenesin on Ciliary Beat Frequency (CBF)

| Study Design | Subjects | Intervention | Outcome on CBF | p-value | Reference |

| Double-blind, placebo-controlled crossover | 10 healthy volunteers | Guaifenesin | No significant change | p = 0.46 | [2][19] |

Note: Data on the direct effect of this compound on CBF is not currently available.

Modulation of Ion Transport

The hydration of the airway surface liquid (ASL) is crucial for maintaining low mucus viscosity and facilitating ciliary function. This hydration is regulated by the coordinated transport of ions, primarily Cl⁻ secretion and Na⁺ absorption, through channels such as the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) and the Epithelial Sodium Channel (ENaC). While there is no direct evidence of this compound's effect on these channels, modulation of ion transport presents a potential mechanism for its secretolytic action.

Hypothesized Signaling Pathway for Increased Mucus Hydration

Caption: Hypothesized signaling pathway for this compound-induced mucus hydration.

Anti-inflammatory Effects

Chronic airway inflammation is often associated with mucus hypersecretion and impaired clearance. While not its primary described function, mucoactive agents can possess anti-inflammatory properties. The potential for this compound to modulate inflammatory pathways, such as the NF-κB pathway which is central to the expression of pro-inflammatory cytokines, warrants investigation.

Table 3: Potential Anti-inflammatory Effects of Mucoactive Agents (Illustrative Data)

| Compound | Cell Type | Inflammatory Stimulus | Measured Cytokine | Effect | Reference |

| Theophylline | A549 (lung epithelial) | TNF-α | IL-6 | ↓ | [20] |

| N-Acetylcysteine | Airway Epithelial Cells | Various | Pro-inflammatory cytokines | ↓ | [21] |

Note: This table provides examples of the anti-inflammatory effects of other respiratory drugs. The anti-inflammatory potential of this compound requires direct experimental validation.

Conceptual Workflow for Investigating Anti-inflammatory Effects

Caption: Experimental workflow for assessing the anti-inflammatory effects of this compound.

Detailed Experimental Protocols

The following protocols are provided as a guide for researchers wishing to investigate the mechanisms of action of this compound.

Measurement of Mucus Rheology

Objective: To quantify the effect of this compound on the viscoelastic properties of mucus.

Methodology: Oscillatory rheology using a cone-plate or parallel-plate rheometer.[17][22][23][24][25]

Protocol:

-

Sample Collection: Collect induced sputum from healthy volunteers or patients with muco-obstructive disease.[22] Process immediately or store at -80°C.

-

Sample Preparation: Thaw sputum samples on ice. Gently homogenize the sample by pipetting or with a vortex mixer.[23]

-

Treatment: Incubate sputum aliquots with varying concentrations of this compound or a vehicle control for a defined period (e.g., 30 minutes) at 37°C.

-

Rheological Measurement:

-

Load the sample onto the rheometer plate. Use a solvent trap to prevent dehydration.[23]

-

Perform a frequency sweep (e.g., 0.1 to 100 rad/s) at a constant, low strain (within the linear viscoelastic region) to determine the storage modulus (G') and loss modulus (G'').

-

Perform a strain sweep at a constant frequency (e.g., 1 Hz) to determine the linear viscoelastic range.

-

-

Data Analysis: Compare the G' and G'' values between this compound-treated and control samples. A decrease in these values indicates a reduction in viscoelasticity.

Ussing Chamber Assay for Ion Transport

Objective: To determine if this compound modulates ion transport across the respiratory epithelium.

Methodology: Ussing chamber electrophysiology on cultured human bronchial epithelial cells.[9][18][26][27][28][29][30]

Protocol:

-

Cell Culture: Culture primary human bronchial epithelial cells on permeable supports at an air-liquid interface (ALI) to form a differentiated, polarized monolayer.[8][31][32][33]

-

Ussing Chamber Setup: Mount the permeable support in an Ussing chamber, separating the apical and basolateral chambers. Fill both chambers with warmed (37°C), gassed (95% O₂/5% CO₂) Ringer's solution.

-

Measurement of Short-Circuit Current (Isc):

-

Equilibrate the system and measure the baseline transepithelial electrical resistance (TEER) and Isc.

-

Add this compound to the basolateral or apical chamber and record any changes in Isc.

-

Use specific ion channel inhibitors (e.g., amiloride for ENaC, CFTRinh-172 for CFTR) to identify the channels involved in any observed Isc changes.

-

-

Data Analysis: Analyze the change in Isc (ΔIsc) following the addition of this compound and inhibitors to determine its effect on specific ion transport pathways.

Ussing Chamber Experimental Workflow

Caption: Workflow for Ussing chamber analysis of ion transport.

NF-κB Reporter Assay

Objective: To assess whether this compound inhibits NF-κB activation in respiratory epithelial cells.

Methodology: Luciferase reporter assay in A549 cells stably transfected with an NF-κB-luciferase reporter construct.[1][10][12][20][27][28][34][35][36]

Protocol:

-

Cell Culture: Culture A549-NF-κB-luc cells in a 96-well plate.

-

Treatment: Pre-treat cells with various concentrations of this compound for a specified time (e.g., 1 hour).

-

Stimulation: Stimulate the cells with an NF-κB activator, such as TNF-α or IL-1β, for 4-6 hours.

-

Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer.

-

Data Analysis: Normalize the luciferase activity to a control and compare the activity in this compound-treated cells to that in untreated, stimulated cells. A decrease in luciferase activity indicates inhibition of the NF-κB pathway.

Conclusion and Future Directions

This compound is a widely used expectorant, yet the specific molecular details of its mechanism of action on the respiratory epithelium are not well-defined. Based on evidence from related compounds, its primary effect is likely the reduction of mucus viscoelasticity, possibly through a neurogenic pathway that increases mucus hydration. However, direct effects on ion channels and anti-inflammatory pathways remain plausible and warrant further investigation.

Future research should focus on:

-

Conducting direct, quantitative studies on the effect of this compound on mucus rheology using the protocols outlined in this guide.

-

Utilizing Ussing chamber experiments to definitively assess the impact of this compound on specific ion channels in the respiratory epithelium.

-

Investigating the potential anti-inflammatory properties of this compound by examining its influence on key signaling pathways like NF-κB and the production of inflammatory cytokines.

A more comprehensive understanding of this compound's mechanism of action will not only solidify its place in respiratory therapy but may also open avenues for the development of novel, more targeted mucoactive drugs.

References

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. Effects of guaifenesin on nasal mucociliary clearance and ciliary beat frequency in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. physiologicinstruments.com [physiologicinstruments.com]

- 4. journals.physiology.org [journals.physiology.org]

- 5. The Role of Guaifenesin in the Management of Chronic Mucus Hypersecretion Associated with Stable Chronic Bronchitis: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. respiratory-therapy.com [respiratory-therapy.com]

- 7. Ambroxol inhalation ameliorates LPS-induced airway inflammation and mucus secretion through the extracellular signal-regulated kinase 1/2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Acetylcysteine for Patients Requiring Mucous Secretion Clearance: A Review of Clinical Effectiveness and Safety [Internet] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Nebulised N-Acetylcysteine for Unresponsive Bronchial Obstruction in Allergic Brochopulmonary Aspergillosis: A Case Series and Review of the Literature [mdpi.com]

- 11. Acetylcysteine for Patients Requiring Mucous Secretion Clearance: A Review of Clinical Effectiveness and Safety - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Effect of guaifenesin on mucin production, rheology, and mucociliary transport in differentiated human airway epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Effect of increasing doses of hypertonic saline on mucociliary clearance in patients with cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Hypertonic saline has a prolonged effect on mucociliary clearance in adults with cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Acute and durable effect of inhaled hypertonic saline on mucociliary clearance in adult asthma | European Respiratory Society [publications.ersnet.org]

- 18. publications.ersnet.org [publications.ersnet.org]

- 19. fibromyalgiatreatment.com [fibromyalgiatreatment.com]

- 20. Role of guaifenesin in the management of chronic bronchitis and upper respiratory tract infections - PMC [pmc.ncbi.nlm.nih.gov]

- 21. dovepress.com [dovepress.com]

- 22. Frontiers | In vitro Methods for the Development and Analysis of Human Primary Airway Epithelia [frontiersin.org]

- 23. An optimized protocol for assessment of sputum macrorheology in health and muco-obstructive lung disease - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Measurement of sputum viscosity in a cone-plate viscometer. I. Characteristics of sputum viscosity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Primary Human Bronchial Epithelial Cells Grown from Explants - PMC [pmc.ncbi.nlm.nih.gov]

- 27. 2.3. Luciferase Reporter Assay [bio-protocol.org]

- 28. physiologicinstruments.com [physiologicinstruments.com]

- 29. Ussing Chamber | What is a Ussing Chamber & How does it work? [ussingchamber.com]

- 30. Acute Regulation of the Epithelial Sodium Channel in Airway Epithelia by Proteases and Trafficking - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Human Normal Bronchial Epithelial Cells: A Novel In Vitro Cell Model for Toxicity Evaluation | PLOS One [journals.plos.org]

- 32. youtube.com [youtube.com]

- 33. youtube.com [youtube.com]

- 34. bpsbioscience.com [bpsbioscience.com]

- 35. bpsbioscience.com [bpsbioscience.com]

- 36. e-century.us [e-century.us]

An In-depth Technical Guide to the Laboratory Synthesis and Purification of Sulfogaiacol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the laboratory-scale synthesis and purification of sulfogaiacol (potassium guaiacolsulfonate), a compound widely used as an expectorant in pharmaceutical formulations. The following sections detail the chemical principles, experimental protocols, and analytical characterization of this compound.

Introduction

This compound, the potassium salt of guaiacolsulfonic acid, is a valuable pharmaceutical ingredient known for its mucolytic properties. It is synthesized through the electrophilic aromatic substitution of guaiacol (2-methoxyphenol), a reaction that introduces a sulfonic acid group onto the aromatic ring. The resulting product is typically a mixture of isomers, primarily the 4- and 5-sulfonated guaiacol. Subsequent purification is crucial to isolate the desired isomer and achieve the purity required for pharmaceutical applications. This document provides detailed methodologies for the synthesis and purification of this compound suitable for a laboratory setting.

Synthesis of this compound (Potassium Guaiacolsulfonate)

The primary method for synthesizing this compound is the direct sulfonation of guaiacol using a strong sulfonating agent, most commonly concentrated sulfuric acid. The reaction proceeds as an electrophilic aromatic substitution, where the electrophile is sulfur trioxide (SO₃) or its protonated form, which is present in fuming sulfuric acid or generated from concentrated sulfuric acid.

2.1. Reaction Mechanism: Electrophilic Aromatic Substitution

The sulfonation of guaiacol involves the attack of the electron-rich aromatic ring of guaiacol on the electrophilic sulfur atom of the sulfonating agent. The methoxy (-OCH₃) and hydroxyl (-OH) groups on the guaiacol ring are ortho-, para-directing activators. This results in the formation of a mixture of isomeric products, predominantly potassium 4-hydroxy-3-methoxybenzenesulfonate and potassium 3-hydroxy-4-methoxybenzenesulfonate.

2.2. Experimental Protocol: Sulfonation of Guaiacol

This protocol describes a common laboratory procedure for the synthesis of this compound from guaiacol and concentrated sulfuric acid.

Materials:

-

Guaiacol (C₇H₈O₂)

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Potassium Chloride (KCl)

-

Calcium Carbonate (CaCO₃) or Potassium Carbonate (K₂CO₃)

-

Distilled Water

-

Ice

Equipment:

-

Three-necked round-bottom flask

-

Dropping funnel

-

Thermometer

-

Magnetic stirrer with heating mantle

-

Condenser

-

Buchner funnel and flask

-

Beakers and Erlenmeyer flasks

Procedure:

-

In a three-necked round-bottom flask equipped with a dropping funnel, thermometer, and magnetic stirrer, place a measured amount of guaiacol.

-

Cool the flask in an ice bath to 0-5 °C.

-

Slowly add concentrated sulfuric acid dropwise from the dropping funnel while maintaining the temperature below 10 °C. The molar ratio of sulfuric acid to guaiacol is typically in the range of 1:1 to 3:1.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours or gently heat to a temperature between 30-80 °C for 3-8 hours to ensure complete sulfonation.

-

Upon completion of the reaction, carefully pour the mixture into a beaker containing ice water to quench the reaction.

-

Neutralize the acidic solution by the slow addition of calcium carbonate or potassium carbonate until the pH is approximately 7-9. This will precipitate calcium sulfate or potassium sulfate.

-

Filter the mixture to remove the insoluble sulfate salts.

-

To the filtrate, add a saturated solution of potassium chloride to precipitate the potassium salt of guaiacolsulfonic acid (this compound).

-

Cool the mixture in an ice bath to maximize precipitation.

-

Collect the crude this compound product by vacuum filtration using a Buchner funnel and wash with a small amount of cold distilled water.

-

Dry the crude product in a desiccator or a vacuum oven at a low temperature.

2.3. Synthesis Workflow Diagram

An In-depth Technical Guide to the Chemical Properties and Stability of Potassium Guaiacolsulfonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and stability of potassium guaiacolsulfonate. The information is curated for researchers, scientists, and professionals involved in drug development and formulation.

Chemical Properties

Potassium guaiacolsulfonate is a mixture of the potassium salts of 4- and 5-guaiacolsulfonic acid.[1] It is a white, odorless crystalline powder with a faint bitter taste.[1] Commercially available potassium guaiacolsulfonate predominantly consists of the potassium guaiacol-4-sulfonate isomer. It can exist in both anhydrous and hydrated forms, with the hemihydrate being common.[2][3] The anhydrous form has a molecular weight of 242.30 g/mol , while the hemihydrate is 251.30 g/mol .[3]

Quantitative Data Summary

| Property | Value | References |

| Molecular Formula | C₇H₇KO₅S | [1] |

| Molecular Weight | Anhydrous: 242.29 g/mol ; Hemihydrate: ~251.30 g/mol | [1][3] |

| Appearance | White, odorless crystalline powder | [1] |

| Solubility | Soluble in 7.5 parts water; Almost insoluble in alcohol; Insoluble in ether. | [1] |

| Melting Point | 34°C (likely for the hydrated form, representing dehydration/melting); 240-245°C (likely for the anhydrous form, representing decomposition). | [4] |

| pKa | Data not available in the searched literature. |

Stability and Degradation

Potassium guaiacolsulfonate exhibits sensitivity to environmental factors, necessitating specific storage conditions to maintain its integrity.

General Stability:

-

Light and Air: The compound gradually turns pink upon exposure to air and light, indicating potential oxidative degradation.[1]

-

Moisture: The anhydrous form is not stable under ambient conditions and readily transforms into the hemihydrate.[2] Dehydration of the hemihydrate has been observed to begin above 380 K (107°C).[2]

-

pH: The UV spectra of potassium guaiacol-4-sulfonate and -5-sulfonate are nearly identical at a pH below 6.0 but differ significantly at a pH greater than 7.0.[2]

Storage Recommendations: To ensure its stability, potassium guaiacolsulfonate should be stored in well-closed, light-resistant containers.[1][3]

Forced Degradation Studies: Forced degradation studies are crucial for identifying potential degradation products and establishing the stability-indicating nature of analytical methods. While specific forced degradation studies on potassium guaiacolsulfonate are not extensively detailed in the public domain, a general approach based on ICH guidelines would involve subjecting the compound to stress under the following conditions:

-

Acid Hydrolysis: Treatment with an acid (e.g., 0.1 M HCl) at elevated temperatures.

-

Base Hydrolysis: Treatment with a base (e.g., 0.1 M NaOH) at elevated temperatures.

-

Oxidative Degradation: Exposure to an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

-

Thermal Degradation: Heating the solid drug substance at a high temperature (e.g., 105°C).

-

Photodegradation: Exposing the drug substance to light sources according to ICH Q1B guidelines.

The degradation products generated under these stress conditions would then be characterized to understand the degradation pathways of the molecule.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Assay and Impurity Determination

Several HPLC methods have been developed for the quantification of potassium guaiacolsulfonate in pharmaceutical preparations. Below are detailed protocols from published studies.

Method 1: HPLC for Simultaneous Determination with Sodium Benzoate

-

Column: C8, 250 x 4.6 mm, 5 µm particle size.

-

Mobile Phase: A gradient mixture of methanol and 0.02 M tetrabutylammonium sulfate solution.

-

Gradient Program:

-

0-7 min: 20% Methanol

-

7-12.5 min: Linearly increase to 50% Methanol

-

12.5-15 min: Return to 20% Methanol

-

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 280 nm.

-

Injection Volume: 20 µL.

-

Column Temperature: 25°C.

-

Sample Preparation:

-

Accurately weigh a quantity of homogenized powder equivalent to about 25 mg of potassium guaiacolsulfonate.

-

Dissolve and dilute to 100 mL with a mixture of methanol-water (20:80, v/v).

-

Filter the solution through a 0.45 µm membrane filter before injection.

-

Method 2: Paired-Ion HPLC for Isomer Separation

-

Column: Diamonsil C18, 150 mm x 4.6 mm, 5 µm particle size.

-

Mobile Phase: Isocratic mixture of methanol and tetrabutylammonium dihydrogen phosphate solution (50:300, v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Column Temperature: Room temperature.

Thermal Analysis

-

Thermogravimetric Analysis (TGA): TGA can be used to determine the water content and thermal stability of potassium guaiacolsulfonate. For the dihydrate of the 5-sulfonate isomer, the two moles of water of crystallization are liberated at approximately 80°C when heated at a rate of 2.5°C/min.

-

Differential Scanning Calorimetry (DSC): DSC is employed to investigate phase transitions. For the dihydrate of the 5-sulfonate isomer, endothermic peaks corresponding to the transformation of the dihydrate to the anhydrate are observed around 60°C when heated at a rate of 5°C/min.

Visualizations

Experimental Workflows

Caption: Workflow for HPLC Assay of Potassium Guaiacolsulfonate.

Caption: Workflow for Thermal Analysis of Potassium Guaiacolsulfonate.

References

In Vitro Expectorant Properties of Guaiacol Derivatives: A Technical Guide

Disclaimer: This technical guide provides an in-depth overview of the in vitro expectorant properties of guaiacol derivatives. Due to a lack of publicly available, detailed in vitro studies specifically on sulfogaiacol (potassium guaiacolsulfonate), this document focuses on the closely related and well-researched compound, guaifenesin (glyceryl guaiacolate ether, GGE). The experimental data, protocols, and proposed mechanisms presented herein are derived from studies on guaifenesin and serve as a relevant proxy to understand the potential in vitro effects of guaiacol-based expectorants.

Introduction

This compound is classified as an expectorant, a class of drugs that aids in the clearance of mucus from the airways. The general proposed mechanism for guaiacol derivatives involves the stimulation of mucous membranes in the respiratory tract, leading to an increase in the secretion of a more fluid mucus and a reduction in mucus viscosity.[1] This facilitates the removal of phlegm through coughing. While the precise molecular mechanisms of this compound remain to be fully elucidated through specific in vitro studies, research on the related compound guaifenesin provides significant insights into the cellular and physiological effects of this class of drugs on the respiratory epithelium.

This guide will detail the in vitro methodologies used to assess the expectorant properties of guaifenesin, present the quantitative findings from these studies, and visualize the potential signaling pathways and experimental workflows.

In Vitro Effects on Mucin Production and Secretion

A key aspect of expectorant activity is the modulation of mucin production and secretion by airway epithelial cells. MUC5AC is a major gel-forming mucin in the respiratory tract, and its overexpression is associated with numerous respiratory diseases. In vitro studies have quantitatively assessed the effect of guaifenesin on MUC5AC levels.

Quantitative Data on MUC5AC Inhibition

The following table summarizes the inhibitory effects of guaifenesin on MUC5AC secretion and cellular content in differentiated human airway epithelial cells, particularly after stimulation with Interleukin-13 (IL-13), a cytokine known to induce mucus hypersecretion.

| Treatment Condition | Concentration (µM) | Duration (h) | MUC5AC Secretion Inhibition (%) | MUC5AC Content Inhibition (%) | Reference |

| Guaifenesin (IL-13 Stimulated) | 300 | 24 | 80 | 90 | [2] |

| N-acetylcysteine (IL-13 Stimulated) | 300 | 24 | 20-40 | 20-40 | [2] |

| Ambroxol (IL-13 Stimulated) | 300 | 24 | 20-40 | 20-40 | [2] |

Table 1: Comparative Inhibition of IL-13 Stimulated MUC5AC by Guaifenesin, N-acetylcysteine, and Ambroxol.

| Guaifenesin Concentration (µM) | IC₅₀ for MUC5AC Secretion (µM) | IC₅₀ for MUC5AC Content (µM) | Reference |

| 10-300 | ~110 | ~150 | [2][3] |

Table 2: Half-maximal inhibitory concentration (IC₅₀) of Guaifenesin on IL-13 Stimulated MUC5AC Secretion and Content at 24 hours.

Effects on Mucus Rheology and Mucociliary Transport

Beyond regulating mucin levels, an effective expectorant should ideally modify the physical properties of mucus to facilitate its clearance. In vitro models allow for the direct measurement of mucus viscoelasticity and the rate of mucociliary transport.

Quantitative Data on Mucus Properties

Studies on differentiated human airway epithelial cells have demonstrated that guaifenesin can alter the rheological properties of secreted mucus and improve transport rates.

| Treatment | Effect on Mucus Viscoelasticity | Effect on Mucociliary Transport | Reference |

| Guaifenesin | Decreased | Increased | [1] |

Table 3: Qualitative Effects of Guaifenesin on Mucus Properties in vitro.

Experimental Protocols

The following sections detail the methodologies employed in the in vitro studies of guaifenesin, which are applicable for studying other guaiacol derivatives like this compound.

Human Airway Epithelial Cell Culture

A physiologically relevant in vitro model is crucial for studying the effects of expectorants. Differentiated human airway epithelial cells cultured at an air-liquid interface (ALI) are considered the gold standard.

-

Cell Source: Primary human tracheal-bronchial epithelial cells are isolated from donor lungs.

-

Culture Substrate: Cells are seeded on permeable supports (e.g., Transwell® inserts).

-

Differentiation: Cells are initially grown in submerged culture until confluent. Subsequently, the apical medium is removed, and the cells are maintained at an ALI for several weeks. This promotes differentiation into a pseudostratified epithelium containing ciliated cells, goblet cells, and basal cells, which closely mimics the in vivo airway epithelium.

-

Stimulation: To model mucus hypersecretion, cultures can be treated with inflammatory mediators such as IL-13 in the basolateral medium for a specified period before and during treatment with the test compound.[2][3]

Quantification of MUC5AC

The amount of MUC5AC in apical secretions and cell lysates can be quantified using an enzyme-linked immunosorbent assay (ELISA).

-

Sample Collection: Apical secretions are collected by washing the apical surface of the ALI cultures with a buffered solution. Cell lysates are prepared by treating the cells with a lysis buffer.

-

ELISA Procedure:

-

Microtiter plates are coated with a capture antibody specific for MUC5AC.

-

Plates are blocked to prevent non-specific binding.

-

Samples (apical washes and cell lysates) and standards are added to the wells.

-

A detection antibody, also specific for MUC5AC but binding to a different epitope, is added.

-

A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.

-

A substrate is added, which is converted by the enzyme to a detectable signal (e.g., colorimetric).

-

The signal is measured using a plate reader, and the concentration of MUC5AC is determined by comparison to the standard curve.

-

Assessment of Mucus Rheology

The viscoelastic properties of mucus can be measured using a microrheometer.

-

Sample Collection: Mucus samples are carefully collected from the apical surface of the ALI cultures.

-

Measurement: A cone and plate rheometer can be used to perform oscillatory measurements to determine the elastic (G') and viscous (G'') moduli of the mucus samples. These parameters provide information about the gel-like and liquid-like behavior of the mucus, respectively.

Measurement of Mucociliary Transport

The efficiency of mucus clearance can be assessed by measuring the mucociliary transport rate (MTR).

-

Particle Tracking: Small particles or cell debris on the mucus layer are visualized using microscopy.

-

Video Analysis: Time-lapse video recordings are captured, and the movement of the particles over time is tracked using specialized software.

-

Calculation: The MTR is calculated as the distance traveled by the particles per unit of time.

Visualizations

The following diagrams illustrate the experimental workflow and a proposed signaling pathway for the action of guaiacol derivatives on airway epithelial cells.

References

- 1. Effect of guaifenesin on mucin production, rheology, and mucociliary transport in differentiated human airway epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. publications.ersnet.org [publications.ersnet.org]

- 3. Effects of guaifenesin, N-acetylcysteine, and ambroxol on MUC5AC and mucociliary transport in primary differentiated human tracheal-bronchial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Antiseptic Potential of Sulfogaiacol: A Proposed Investigatory Framework

For the attention of: Researchers, Scientists, and Drug Development Professionals

Rationale for Investigation

The increasing prevalence of antibiotic-resistant bacteria necessitates the exploration of novel antimicrobial agents. Sulfogaiacol, with its long history of use in respiratory ailments and the known antiseptic properties of its parent compound, guaiacol, presents a compelling candidate for investigation.[1][5] A systematic evaluation of its effects on bacterial growth, viability, and cellular integrity is a critical first step in determining its potential for broader therapeutic applications.

Proposed Experimental Protocols

The following protocols are standard methodologies for assessing the antimicrobial activity of a compound. They have been adapted here for the specific investigation of this compound.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[1]

Methodology:

-

Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water or DMSO, depending on solubility) at a concentration of 10 mg/mL.[6] Filter-sterilize the solution using a 0.22 µm syringe filter.

-

Bacterial Inoculum Preparation: Culture the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) in appropriate broth medium overnight at 37°C. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

-

Microdilution Assay:

-

Dispense 100 µL of sterile Mueller-Hinton Broth (MHB) into each well of a 96-well microtiter plate.

-

Add 100 µL of the this compound stock solution to the first well and perform serial twofold dilutions across the plate.

-

Add 10 µL of the prepared bacterial inoculum to each well.

-

Include a positive control (broth with bacteria, no this compound) and a negative control (broth only).

-

-

Incubation and Observation: Incubate the microtiter plate at 37°C for 18-24 hours. The MIC is the lowest concentration of this compound in which no visible bacterial growth is observed.

Agar Disk Diffusion Assay

This method assesses the susceptibility of bacteria to an antimicrobial agent by measuring the zone of growth inhibition around a disk impregnated with the compound.

Methodology:

-

Bacterial Lawn Preparation: Spread the standardized bacterial inoculum (0.5 McFarland) evenly onto the surface of a Mueller-Hinton Agar (MHA) plate using a sterile cotton swab.

-

Disk Impregnation: Aseptically place sterile filter paper disks (6 mm diameter) onto the agar surface. Pipette a known concentration of the this compound solution (e.g., 1 mg/mL, 5 mg/mL, 10 mg/mL) onto each disk.

-

Controls: Use a disk with the solvent alone as a negative control and a disk with a known antibiotic (e.g., ampicillin) as a positive control.

-

Incubation and Measurement: Incubate the plates at 37°C for 18-24 hours. Measure the diameter of the zone of inhibition (in mm) around each disk.

Bacterial Growth Curve Analysis

This experiment determines the effect of this compound on the growth kinetics of bacteria over time.

Methodology:

-

Culture Preparation: In a sterile flask, inoculate fresh broth medium with the test bacterium.

-

Addition of this compound: Add this compound to the culture at a predetermined concentration (e.g., at or near the MIC value). A control culture without this compound should be run in parallel.

-

Monitoring Growth: Incubate both cultures at 37°C with shaking. At regular intervals (e.g., every hour for 24 hours), measure the optical density (OD) of the cultures at 600 nm using a spectrophotometer.

-

Data Plotting: Plot the OD600 values against time to generate growth curves for both the treated and untreated cultures.

Data Presentation

Quantitative data from the proposed experiments should be summarized in clear, structured tables for easy comparison and analysis.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Test Bacteria

| Bacterial Strain | MIC (µg/mL) |

| Staphylococcus aureus (ATCC 29213) | |

| Escherichia coli (ATCC 25922) | |

| Pseudomonas aeruginosa (ATCC 27853) | |

| Enterococcus faecalis (ATCC 29212) |

Table 2: Zone of Inhibition Diameters for this compound

| Bacterial Strain | This compound Conc. (mg/mL) | Zone of Inhibition (mm) |

| S. aureus | 1 | |

| 5 | ||

| 10 | ||

| E. coli | 1 | |

| 5 | ||

| 10 |

Visualization of Workflows and Potential Mechanisms

The following diagrams, generated using the DOT language, visualize the experimental workflows and a hypothetical mechanism of action for this compound.

Caption: Workflow for Determining the Minimum Inhibitory Concentration (MIC).

Caption: Workflow for the Agar Disk Diffusion Assay.

Caption: Hypothetical Signaling Pathway for this compound's Antiseptic Action.

Conclusion and Future Directions

The framework outlined in this technical guide provides a robust starting point for the systematic investigation of this compound's antiseptic properties. The lack of existing data presents a unique opportunity for novel research in this area. Should initial findings from these proposed experiments prove promising, further studies would be warranted to elucidate the precise mechanism of action, evaluate the potential for resistance development, and assess its efficacy in more complex models, such as biofilms and in vivo infection models. The exploration of this compound's antiseptic potential could lead to the development of new therapeutic options in the ongoing battle against bacterial infections.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. Exploring Guaiacol: From Antimicrobial Properties to Dairy Product Contamination_Chemicalbook [chemicalbook.com]

- 3. What is Guaiacol used for? [synapse.patsnap.com]

- 4. What is Guaiacol? Uses and Properties Explained [vinatiorganics.com]

- 5. nbinno.com [nbinno.com]

- 6. This compound | Antibacterial | TargetMol [targetmol.com]

Sulfogaiacol's Effect on Mucin Gene Expression (MUC5AC) in Airway Cells: A Technical Guide and Research Framework

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mucus hypersecretion is a critical pathophysiological feature of numerous respiratory diseases, including chronic obstructive pulmonary disease (COPD) and asthma. The primary gel-forming mucin in the airways, MUC5AC, is a key contributor to the viscoelastic properties of mucus. While sulfogaiacol (potassium guaiacolsulfonate) has a long history of use as an expectorant and mucolytic agent, its direct effects on mucin gene expression, particularly MUC5AC, have not been elucidated in publicly available research. This technical guide synthesizes the current understanding of MUC5AC regulation in airway epithelial cells and proposes a comprehensive experimental framework to investigate the potential effects of this compound on its expression. This document serves as a resource for researchers aiming to explore the molecular mechanisms of this compound and its potential as a modulator of mucin gene expression.

Introduction to this compound and MUC5AC

This compound is widely recognized for its role in respiratory therapies, where it is employed to facilitate the clearance of mucus from the airways. Its primary mechanism is believed to involve the stimulation of mucous glands, leading to an increased production of a less viscous bronchial secretion.[1] This mucolytic action, combined with its expectorant properties, helps to alleviate chest congestion.[2][3] However, the existing literature does not provide evidence of studies investigating its influence at the level of mucin gene transcription.

MUC5AC is the major gel-forming mucin secreted by goblet cells in the airway epithelium.[4] Its overexpression is a hallmark of chronic inflammatory airway diseases and is associated with airflow obstruction and increased susceptibility to infection.[5][6] The regulation of MUC5AC expression is complex, involving multiple signaling pathways that are often activated by inflammatory and environmental stimuli.[7]

Currently, there is a notable gap in the scientific literature regarding the direct impact of this compound on MUC5AC gene expression. This guide aims to bridge this gap by outlining the established pathways of MUC5AC regulation and providing detailed, hypothetical protocols for investigating the potential role of this compound in this process.

Established Signaling Pathways Regulating MUC5AC Expression

Several key signaling pathways have been identified as crucial regulators of MUC5AC expression in airway epithelial cells. Understanding these pathways is essential for designing experiments to test the effects of compounds like this compound.

EGFR-MAPK-Sp1 Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) signaling cascade is a primary driver of MUC5AC expression in response to a wide array of stimuli.[8] Activation of EGFR leads to the downstream activation of the Mitogen-Activated Protein Kinase (MAPK) pathway, which in turn activates the Sp1 transcription factor to initiate MUC5AC gene transcription.[3][9]

References

- 1. RT-PCR and real-time PCR analysis for MUC5AC mRNA expression [bio-protocol.org]

- 2. biorxiv.org [biorxiv.org]

- 3. Emodin Inhibited MUC5AC Mucin Gene Expression via Affecting EGFR-MAPK-Sp1 Signaling Pathway in Human Airway Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. socmucimm.org [socmucimm.org]

- 7. Dual oxidase 1-dependent MUC5AC mucin expression in cultured human airway epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. AOP-Wiki [aopwiki.org]

- 9. Hederacoside C Modulates EGF-Induced MUC5AC Mucin Gene Expression by Regulating the MAPK Signaling Pathway in Human Airway Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Expectorant: A Technical Guide to the Putative Interactions of Sulfogaiacol with Respiratory Tract Ion Channels

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfogaiacol (potassium guaiacolsulfonate) has a long-standing history as an expectorant, prized for its ability to facilitate mucus clearance from the respiratory tract. However, the precise molecular mechanisms underpinning these effects, particularly its interaction with respiratory tract ion channels, remain largely uncharacterized in publicly available scientific literature. This technical guide synthesizes the current understanding of this compound's general mechanism of action and proposes putative interactions with key respiratory ion channels that govern mucus secretion and mucociliary clearance. While direct experimental evidence is limited, this document aims to provide a foundational framework for future research by detailing relevant experimental protocols and outlining potential signaling pathways. The absence of quantitative data for this compound's activity on specific ion channels represents a significant knowledge gap and a compelling area for further investigation.

Introduction: The Clinical Rationale and the Mechanistic Void

This compound is clinically utilized to alleviate symptoms of respiratory conditions characterized by the overproduction of thick, tenacious mucus. Its therapeutic action is attributed to its ability to increase the volume and reduce the viscosity of bronchial secretions, thereby promoting their removal through ciliary action and coughing.[1][2][3] This process, known as mucociliary clearance, is intrinsically linked to the tightly regulated transport of ions and water across the respiratory epithelium.

The primary drivers of this transport are a host of ion channels and transporters, including the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), the Epithelial Sodium Channel (ENaC), Calcium-Activated Chloride Channels (CaCCs), and various Transient Receptor Potential (TRP) channels. Despite the central role of these channels in respiratory physiology, there is a conspicuous absence of direct evidence detailing this compound's modulatory effects on them. This guide will, therefore, explore the potential molecular interactions of this compound, drawing inferences from the known pharmacology of related phenolic compounds and the established physiology of airway secretion.

Putative Mechanisms of Action: A Hypothesis-Driven Approach

The secretagogue and mucokinetic effects of this compound suggest a potential influence on the ion channels that control airway surface liquid (ASL) height and mucus composition.

Modulation of Chloride Secretion

An increase in chloride secretion into the airway lumen drives osmotic water flow, hydrating the mucus layer and enhancing its clearance. Several channels could be targets for this compound to achieve this effect.

-

Cystic Fibrosis Transmembrane Conductance Regulator (CFTR): As a primary driver of chloride and bicarbonate secretion in the airways, potentiation of CFTR activity is a plausible mechanism for an expectorant. While no direct evidence links this compound to CFTR, future studies are warranted.

-

Calcium-Activated Chloride Channels (CaCCs), such as TMEM16A: These channels are activated by intracellular calcium increases and contribute to chloride secretion. It is conceivable that this compound could indirectly activate CaCCs by modulating intracellular calcium signaling.

Inhibition of Sodium Absorption

The Epithelial Sodium Channel (ENaC) is responsible for sodium absorption from the airway lumen. Inhibition of ENaC would lead to increased ASL height and improved mucus hydration. The potential for this compound to act as an ENaC inhibitor is an area ripe for investigation.

Sensory Nerve Activation via TRP Channels

Transient Receptor Potential (TRP) channels, particularly TRPV1 and TRPA1, are expressed on sensory nerves in the airways. Activation of these channels can trigger reflex mucus secretion and coughing. Guaiacol, the parent compound of this compound, is a known modulator of TRP channels. It is hypothesized that this compound may retain some of this activity, contributing to its expectorant effect through a neurogenic mechanism.

Quantitative Data on this compound-Ion Channel Interactions

A thorough review of the scientific literature reveals a significant lack of quantitative data regarding the effects of this compound on respiratory tract ion channels. To facilitate future research and provide a framework for data presentation, the following tables are presented as templates. Populating these tables with robust experimental data will be crucial in elucidating the precise mechanism of action of this compound.

Table 1: Putative Effects of this compound on Respiratory Epithelial Ion Channels (Template for Future Research)

| Ion Channel | Cell Type/Expression System | Experimental Technique | Key Parameter | This compound Concentration | Observed Effect (% activation/inhibition, EC50/IC50) | Reference |

| CFTR | Primary Human Bronchial Epithelial Cells | Ussing Chamber | Forskolin-stimulated Isc | To be determined | To be determined | (Anticipated) |

| Fischer Rat Thyroid (FRT) cells expressing human CFTR | Patch Clamp (whole-cell) | Cl- current | To be determined | To be determined | (Anticipated) | |

| ENaC | Primary Human Bronchial Epithelial Cells | Ussing Chamber | Amiloride-sensitive Isc | To be determined | To be determined | (Anticipated) |

| Xenopus laevis oocytes expressing human ENaC | Two-Electrode Voltage Clamp | Na+ current | To be determined | To be determined | (Anticipated) | |

| TMEM16A (CaCC) | Calu-3 cells | Ussing Chamber | UTP-stimulated Isc | To be determined | To be determined | (Anticipated) |

| TRPV1 | HEK293 cells expressing human TRPV1 | Calcium Imaging (Fura-2 AM) | Intracellular Ca2+ concentration | To be determined | To be determined | (Anticipated) |

| TRPA1 | Dorsal Root Ganglion (DRG) neurons | Patch Clamp (whole-cell) | Cation current | To be determined | To be determined | (Anticipated) |

Table 2: Effects of this compound on Mucociliary Clearance Parameters (Template for Future Research)

| Parameter | Model System | Experimental Technique | This compound Concentration | Observed Effect | Reference |

| Ciliary Beat Frequency (CBF) | Primary Human Bronchial Epithelial Cells (ALI culture) | High-speed video microscopy | To be determined | To be determined | (Anticipated) |

| Mucus Transport Velocity | Excised animal trachea | Particle tracking videomicroscopy | To be determined | To be determined | (Anticipated) |

| Airway Surface Liquid Height | Confocal microscopy of fluorescently labeled ASL | To be determined | To be determined | (Anticipated) |

Experimental Protocols for Investigating this compound's Mechanisms

To address the current knowledge gap, the following detailed experimental protocols are provided as a guide for researchers.

Patch Clamp Electrophysiology for Ion Channel Activity

This technique allows for the direct measurement of ion flow through single or populations of ion channels.

-

Objective: To determine if this compound directly modulates the activity of specific ion channels (e.g., CFTR, ENaC, TRP channels).

-

Methodology:

-

Cell Culture: Utilize cell lines (e.g., HEK293, CHO) stably expressing the human form of the ion channel of interest, or primary respiratory epithelial cells.

-

Pipette Preparation: Fabricate glass micropipettes with a resistance of 2-5 MΩ and fill with an appropriate intracellular solution.

-

Seal Formation: Achieve a gigaohm seal between the micropipette and the cell membrane.

-

Configuration: Establish a whole-cell recording configuration by rupturing the cell membrane patch.

-

Voltage Clamp: Clamp the membrane potential at a holding potential (e.g., -60 mV) and apply voltage steps or ramps to elicit channel activity.

-

Data Acquisition: Record baseline channel activity.

-

Compound Application: Perfuse the cell with varying concentrations of this compound and record changes in current.

-

Data Analysis: Analyze changes in current amplitude, kinetics, and current-voltage (I-V) relationship to determine the effect of this compound. Calculate EC50 or IC50 values.

-

Ussing Chamber for Transepithelial Ion Transport

This method measures net ion transport across a polarized epithelial monolayer.

-

Objective: To assess the effect of this compound on net chloride secretion and sodium absorption across a model respiratory epithelium.

-

Methodology:

-

Cell Culture: Grow primary human bronchial epithelial cells or a suitable cell line (e.g., Calu-3) on permeable supports until a confluent monolayer with high transepithelial resistance is formed.

-

Chamber Mounting: Mount the permeable support in an Ussing chamber, separating the apical and basolateral compartments.

-

Short-Circuit Current (Isc) Measurement: Clamp the transepithelial voltage to 0 mV and measure the Isc, which represents the net ion transport.

-

Experimental Protocol:

-

To measure ENaC activity, record the baseline Isc and then add amiloride (an ENaC blocker) to the apical chamber. The decrease in Isc represents ENaC-mediated sodium absorption. Test the effect of apical this compound on this current.

-

To measure CFTR activity, first inhibit ENaC with amiloride. Then, stimulate CFTR with a cAMP agonist like forskolin. The increase in Isc represents CFTR-mediated chloride secretion. Assess the effect of this compound on the forskolin-stimulated Isc.

-

-

Data Analysis: Quantify the changes in Isc in response to this compound to determine its effect on epithelial ion transport.

-

Ciliary Beat Frequency (CBF) Analysis

This technique measures the rate of ciliary beating, a key component of mucociliary clearance.

-

Objective: To determine if this compound modulates the frequency of ciliary beating in respiratory epithelial cells.

-

Methodology:

-

Cell Culture: Culture primary human bronchial epithelial cells at an air-liquid interface (ALI) to induce differentiation into a ciliated epithelium.

-

Imaging: Place the cell culture on a heated microscope stage. Use a high-speed digital camera to record videos of the beating cilia.

-

Compound Application: Apply this compound to the apical surface of the cells.

-

Data Acquisition: Record videos at baseline and at various time points after the addition of this compound.

-

Data Analysis: Use specialized software to perform Fourier analysis on the video recordings to determine the dominant ciliary beat frequency.

-

Visualizing Putative Signaling Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the hypothesized signaling pathways through which this compound may exert its effects. These are intended as conceptual frameworks to guide future research.

Caption: Putative signaling pathways for this compound in airway epithelial cells.

Caption: Proposed experimental workflow for elucidating this compound's mechanism.

Conclusion and Future Directions

This compound remains a widely used expectorant, yet its molecular interactions with the ion channels of the respiratory tract are poorly understood. This guide has outlined the plausible, yet unproven, mechanisms by which this compound may exert its therapeutic effects. The provided experimental protocols and conceptual frameworks are intended to serve as a catalyst for future research in this area. A systematic investigation into the effects of this compound on CFTR, ENaC, CaCCs, and TRP channels is essential. The generation of robust quantitative data will not only illuminate the fundamental biology of this compound but also pave the way for the development of novel, targeted secretagogue and mucokinetic therapies for respiratory diseases. The "black box" of this compound's mechanism of action represents a significant opportunity for discovery in respiratory pharmacology.

References

- 1. Potassium channel opening drugs and the airways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Modulation of TRPV1 channel function by natural products in the treatment of pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Epithelial Na+ Channel (ENaC) Formed by One or Two Subunits Forms Functional Channels That Respond to Shear Force [frontiersin.org]

A Preliminary Investigation into the Anti-inflammatory Potential of Sulfogaiacol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfogaiacol (Potassium Guaiacolsulfonate) is a well-established expectorant and mucolytic agent widely utilized in the management of respiratory conditions characterized by excessive or viscous mucus production.[1][2][3][4][5] While its efficacy in improving airway clearance is well-documented, its potential anti-inflammatory properties remain largely unexplored. This technical guide serves as a preliminary investigation into the theoretical anti-inflammatory effects of this compound, drawing upon the known biological activities of its core chemical scaffold, guaiacol, and the broader therapeutic class of mucolytic agents. This document outlines potential mechanisms of action, proposes experimental protocols for their investigation, and presents hypothetical data in a structured format to guide future research in this area.

Introduction: this compound and Its Current Therapeutic Role

This compound, the potassium salt of guaiacolsulfonic acid, is primarily recognized for its secretolytic and expectorant properties.[3][4] It is a common active ingredient in formulations for cough and cold, bronchitis, and other respiratory ailments where the clearance of mucus is beneficial.[5] Its mechanism of action is understood to involve the stimulation of the vagal nerve, leading to increased secretion of a less viscous mucus in the bronchial tract, thereby facilitating its removal through ciliary action and coughing. While effective in its established role, the structural components of this compound, namely the guaiacol moiety and the sulfonate group, suggest the possibility of additional pharmacological activities, including anti-inflammatory effects.

Potential Anti-inflammatory Mechanisms of this compound

Direct evidence for the anti-inflammatory activity of this compound is currently lacking in the scientific literature. However, a preliminary investigation can be constructed based on the known properties of related compounds and the general characteristics of its drug class.

The Role of the Guaiacol Moiety

Guaiacol (2-methoxyphenol), the core structure of this compound, has demonstrated anti-inflammatory properties.[6][7][8][9] Research has shown that guaiacol can inhibit the expression of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade responsible for the synthesis of prostaglandins.[6] Furthermore, guaiacol has been found to suppress the activation of Nuclear Factor-kappa B (NF-κB), a pivotal transcription factor that governs the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[6] The presence of this active moiety in this compound provides a strong rationale for investigating its potential to exert similar inhibitory effects on these inflammatory pathways.

Anti-inflammatory Properties of Mucolytics

Several drugs within the mucolytic class, such as N-acetylcysteine (NAC) and erdosteine, have been shown to possess both antioxidant and anti-inflammatory properties, independent of their mucolytic action.[1][2][10][11][12] These effects are thought to contribute to their overall therapeutic benefit in chronic inflammatory airway diseases like COPD.[11] It is plausible that this compound, as a mucolytic agent, may share this characteristic.

The Influence of the Sulfonate Group

The sulfonamide functional group is present in a variety of drugs with established anti-inflammatory effects, including certain non-steroidal anti-inflammatory drugs (NSAIDs) and disease-modifying antirheumatic drugs (DMARDs).[13][14][15][16] While the mechanism can vary, some sulfonamides are known to modulate immune responses.[14] The presence of the sulfonate group in this compound could potentially contribute to an anti-inflammatory profile, although this remains speculative.

Proposed Experimental Protocols for Investigation

To validate the theoretical anti-inflammatory effects of this compound, a series of in vitro and in vivo experiments are proposed.

In Vitro Assays

-

Cell Viability Assay: To determine the non-toxic concentration range of this compound for subsequent cellular experiments.

-

Method: Murine macrophage cell line (e.g., RAW 264.7) or human peripheral blood mononuclear cells (PBMCs) will be treated with increasing concentrations of this compound for 24-48 hours. Cell viability will be assessed using an MTT or similar colorimetric assay.

-

-

Nitric Oxide (NO) Production Assay: To evaluate the effect of this compound on the production of the pro-inflammatory mediator, nitric oxide.

-

Method: RAW 264.7 cells will be pre-treated with non-toxic concentrations of this compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS) for 24 hours. The concentration of nitrite, a stable metabolite of NO, in the culture supernatant will be measured using the Griess reagent.

-

-

Pro-inflammatory Cytokine Quantification: To measure the effect of this compound on the production of key inflammatory cytokines.

-

Method: PBMCs or RAW 264.7 cells will be pre-treated with this compound and then stimulated with LPS. The levels of TNF-α, IL-6, and IL-1β in the culture supernatant will be quantified using Enzyme-Linked Immunosorbent Assay (ELISA).

-

-

COX-2 Expression Analysis: To investigate the inhibitory effect of this compound on COX-2 expression.

-

Method: Cells will be treated as described above. COX-2 protein expression will be analyzed by Western blotting, and COX-2 mRNA levels will be quantified by quantitative real-time PCR (qRT-PCR).

-

-

NF-κB Activation Assay: To determine if this compound inhibits the NF-κB signaling pathway.

-

Method: The phosphorylation of IκBα and the p65 subunit of NF-κB will be assessed by Western blotting. The nuclear translocation of p65 can be visualized by immunofluorescence microscopy.

-

In Vivo Models

-

Carrageenan-Induced Paw Edema in Rodents: A classic model of acute inflammation.

-

Method: Rodents will be orally administered with this compound or a vehicle control. One hour later, carrageenan will be injected into the sub-plantar region of the hind paw. Paw volume will be measured at various time points post-injection to assess the anti-edematous effect.

-

-

LPS-Induced Systemic Inflammation in Mice: A model to study the systemic anti-inflammatory effects.

-

Method: Mice will be pre-treated with this compound followed by an intraperitoneal injection of LPS. Serum levels of pro-inflammatory cytokines will be measured at different time points.

-

Hypothetical Data Presentation

The following tables represent the type of quantitative data that would be generated from the proposed experiments, illustrating a hypothetical anti-inflammatory effect of this compound.

Table 1: Effect of this compound on LPS-Induced Nitric Oxide Production in RAW 264.7 Macrophages

| Treatment Group | Concentration (µM) | Nitrite Concentration (µM) | % Inhibition of NO Production |

| Control | - | 1.2 ± 0.3 | - |

| LPS (1 µg/mL) | - | 45.8 ± 2.1 | 0 |

| LPS + this compound | 10 | 38.5 ± 1.9 | 15.9 |

| LPS + this compound | 50 | 25.3 ± 1.5 | 44.8 |

| LPS + this compound | 100 | 15.1 ± 1.2 | 67.0 |

Table 2: Effect of this compound on LPS-Induced Pro-inflammatory Cytokine Production in Human PBMCs

| Treatment Group | Concentration (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |

| Control | - | 50 ± 8 | 35 ± 6 | 20 ± 4 |

| LPS (100 ng/mL) | - | 2500 ± 150 | 1800 ± 120 | 800 ± 60 |

| LPS + this compound | 50 | 1850 ± 110 | 1200 ± 90 | 550 ± 45 |

| LPS + this compound | 100 | 1100 ± 95 | 750 ± 60 | 300 ± 30 |

Table 3: Effect of this compound on Carrageenan-Induced Paw Edema in Rats

| Treatment Group | Dose (mg/kg) | Paw Volume Increase (mL) at 3h | % Inhibition of Edema |

| Control (Vehicle) | - | 0.85 ± 0.07 | - |

| Indomethacin | 10 | 0.32 ± 0.04 | 62.4 |

| This compound | 50 | 0.68 ± 0.06 | 20.0 |

| This compound | 100 | 0.51 ± 0.05 | 40.0 |

| This compound | 200 | 0.39 ± 0.04 | 54.1 |

Visualizing Potential Signaling Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the potential signaling pathways that this compound might modulate and a proposed experimental workflow.

Caption: Potential inhibition of the NF-κB signaling pathway by this compound.

Caption: Proposed experimental workflow for in vitro investigation.

Conclusion and Future Directions

While this compound is a widely used and effective mucolytic agent, its potential as an anti-inflammatory drug remains an untapped area of research. The preliminary investigation presented in this guide, based on the known properties of its guaiacol component and the broader class of mucolytics, provides a solid theoretical foundation for further exploration. The proposed experimental protocols offer a clear path forward to systematically evaluate the anti-inflammatory potential of this compound. Future research should aim to confirm these hypothetical effects, elucidate the precise molecular mechanisms involved, and explore the potential therapeutic applications of this compound beyond its current indications, particularly in the context of chronic inflammatory respiratory diseases. Such studies could potentially reposition this long-standing pharmaceutical agent as a multi-functional therapeutic.

References

- 1. respelearning.scot [respelearning.scot]

- 2. my.clevelandclinic.org [my.clevelandclinic.org]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Potassium guaiacolsulfonate hemihydrate | Antibiotic | TargetMol [targetmol.com]

- 5. Drug Notes - Guaifenesin/potassium guaiacolsulfonate (By mouth) [ssl.adam.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. What is Guaiacol? Uses and Properties Explained [vinatiorganics.com]

- 8. Thermal stability, antioxidant, and anti-inflammatory activity of curcumin and its degradation product 4-vinyl guaiacol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. [Substituted methoxyphenol with antioxidative activity: correlation between physicochemical and biological results] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Mucolytic Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. droracle.ai [droracle.ai]

- 12. publications.ersnet.org [publications.ersnet.org]

- 13. ijpsjournal.com [ijpsjournal.com]

- 14. drugs.com [drugs.com]

- 15. portlandpress.com [portlandpress.com]

- 16. Sulfonamide - Wikipedia [en.wikipedia.org]

A Historical Perspective on the Medicinal Uses of Guaiacol Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive historical and pharmacological overview of guaiacol and its principal derivatives, including guaifenesin, potassium guaiacolsulfonate, and eugenol. It details their evolution from traditional remedies to their use in modern medicine, with a focus on their mechanisms of action, quantitative efficacy, and toxicological profiles. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, offering insights into the enduring legacy and future potential of these compounds.

Introduction: From Guaiacum Resin to Modern Pharmaceuticals

Guaiacol, a naturally occurring organic compound, was first isolated in 1826 by Otto Unverdorben from the distillation of guaiacum resin.[1] Historically, guaiacol and its derivatives have been utilized for their medicinal properties, primarily as expectorants, antiseptics, and local anesthetics.[2][3][4] The journey of these compounds from traditional plant-based remedies to synthesized active pharmaceutical ingredients highlights a significant chapter in the history of pharmacology and drug development. This guide explores the scientific basis for the historical and current medicinal applications of guaiacol and its key derivatives.

Guaiacol: The Parent Compound

Guaiacol (2-methoxyphenol) is a phenolic compound initially derived from wood creosote.[3] Its early medicinal applications centered on its antiseptic and expectorant properties.[2] It was a common ingredient in cough and cold remedies, valued for its ability to loosen and thin mucus in the respiratory tract.[2] While its use as a primary therapeutic agent has diminished, guaiacol remains a critical intermediate in the synthesis of other pharmaceuticals and flavorants, such as vanillin.[1]

Mechanism of Action

The expectorant effect of guaiacol is believed to be mediated by irritation of the gastric mucosa, which in turn stimulates respiratory tract secretions via a reflex mechanism.[5] This leads to an increase in the volume and a decrease in the viscosity of bronchial secretions, facilitating their removal through coughing.[5]

Guaifenesin: The Prototypical Expectorant

Guaifenesin, the glyceryl ether of guaiacol, was synthesized to improve upon the therapeutic profile of its parent compound. It has become one of the most widely used expectorants globally and is the only expectorant approved by the U.S. Food and Drug Administration (FDA) for over-the-counter use.[2]

Mechanism of Action

Guaifenesin's primary mechanism of action is thought to be the stimulation of the gastric mucosa, which leads to a reflex increase in the production of lower viscosity mucus in the respiratory tract (the "gastro-pulmonary reflex").[5][6] This increased and thinner mucus is more easily cleared by the cilia. More recent in-vitro studies suggest that guaifenesin may also have a direct effect on the respiratory epithelium by reducing the viscosity and elasticity of mucus and increasing mucociliary transport speed.[2][7][8]

Gastro-Pulmonary Reflex Mechanism of Guaifenesin.

Quantitative Data: Efficacy and Toxicology of Guaifenesin

The clinical efficacy of guaifenesin as an expectorant has been the subject of numerous studies, with some conflicting results. While some studies have shown a subjective improvement in sputum thickness and cough, others have not found a significant effect on sputum volume or properties.[9][10]

| Parameter | Value | Species/System | Reference |

| Efficacy | |||